N-ethyl-1H-imidazole-5-carboxamide
CAS No.: 137480-25-2
Cat. No.: VC21176927
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137480-25-2 |
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Molecular Formula | C6H9N3O |
Molecular Weight | 139.16 g/mol |
IUPAC Name | N-ethyl-1H-imidazole-5-carboxamide |
Standard InChI | InChI=1S/C6H9N3O/c1-2-8-6(10)5-3-7-4-9-5/h3-4H,2H2,1H3,(H,7,9)(H,8,10) |
Standard InChI Key | LCDNTSRTGDTBIF-UHFFFAOYSA-N |
SMILES | CCNC(=O)C1=CN=CN1 |
Canonical SMILES | CCNC(=O)C1=CN=CN1 |
Introduction
Chemical Properties and Structure
Basic Information
N-ethyl-1H-imidazole-5-carboxamide is an organic compound with specific structural and chemical characteristics that define its reactivity and potential applications. The following table summarizes its key properties:
Property | Value |
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CAS Number | 137480-25-2 |
Molecular Formula | C₆H₉N₃O |
Molecular Weight | 139.155 g/mol |
Chemical Structure | Imidazole ring with carboxamide at 5-position and N-ethyl group |
The compound contains an imidazole ring with three nitrogen atoms, a carboxamide group (-CONH-) at the 5-position, and an ethyl group attached to the nitrogen of the carboxamide . The imidazole ring, a five-membered heterocyclic structure with two nitrogen atoms, contributes to the compound's aromaticity and reactivity.
Physical Properties
While specific physical property data for N-ethyl-1H-imidazole-5-carboxamide is limited in the literature, typical compounds of this class exhibit the following general characteristics:
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Physical state: Usually appears as a solid at room temperature
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Solubility: Generally soluble in polar organic solvents such as DMSO and methanol
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Stability: Relatively stable under normal laboratory conditions
Synthesis Methods
Related Synthetic Procedures
A comparable synthetic method can be observed in the one-pot synthesis of related imidazole carboxylic acid derivatives as reported by Bhat and Poojary. Their approach involved heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with substituted benzaldehydes in the presence of sodium dithionite, followed by base hydrolysis . While this specific procedure was used for benzimidazole derivatives, similar methodologies could potentially be applied to synthesize N-ethyl-1H-imidazole-5-carboxamide.
The reaction conditions typically involve:
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Use of DMSO as a solvent
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Elevated temperatures (around 90°C)
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Reducing agents like sodium dithionite
Structural Characterization
Spectroscopic Analysis
Spectroscopic techniques provide essential information for structural characterization of imidazole carboxamides. For compounds similar to N-ethyl-1H-imidazole-5-carboxamide, the following spectral features are commonly observed:
IR Spectroscopy
IR spectroscopy of imidazole carboxamides typically reveals:
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N-H stretching vibrations (3300-3500 cm⁻¹)
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C=O stretching of the amide group (1650-1690 cm⁻¹)
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C=N and C=C stretching vibrations of the imidazole ring (1400-1600 cm⁻¹)
NMR Spectroscopy
The ¹H NMR spectrum of N-ethyl-1H-imidazole-5-carboxamide would likely show:
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Signals for the imidazole ring protons (typically at δ 7-8 ppm)
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Ethyl group signals: a triplet for the methyl protons (δ 1.0-1.2 ppm) and a quartet for the methylene protons (δ 3.2-3.4 ppm)
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A broad signal for the N-H proton of the imidazole ring (variable position)
Similarly, the ¹³C NMR would display:
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Carbonyl carbon of the amide group (δ ~165 ppm)
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Aromatic carbons of the imidazole ring (δ 115-145 ppm)
Related Compounds and Structural Analogues
Structural Analogues
Several structural analogues of N-ethyl-1H-imidazole-5-carboxamide have been documented in the scientific literature, with varying substitution patterns and functional groups. The following table compares key properties of these analogues:
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
N-ethyl-1H-imidazole-5-carboxamide | 137480-25-2 | C₆H₉N₃O | 139.155 | Reference compound |
4-amino-N-ethyl-1H-imidazole-5-carboxamide | 7253-70-5 | C₆H₁₀N₄O | 154.172 | Amino group at 4-position |
Imidazole-4-carboxamide, n-ethyl-5-nitro | 7509-96-8 | C₆H₈N₄O₃ | 184.153 | Nitro group at 5-position, carboxamide at 4-position |
1-ethyl-4-(N-ethylamino)-1H-imidazole-5-carboxamide | 115377-58-7 | C₈H₁₄N₄O | 182.223 | Additional ethyl group on imidazole N and ethylamino at 4-position |
Comparative Properties
Analytical Considerations
Identification Methods
For identification and quality control purposes, N-ethyl-1H-imidazole-5-carboxamide can be analyzed using:
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High-Performance Liquid Chromatography (HPLC)
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Mass Spectrometry (MS)
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Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy
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Thin Layer Chromatography (TLC)
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